Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate is a synthetic organic compound with a molecular weight of 4063 g/mol It features a quinazoline core substituted with a bromine atom and a methyl group, linked to a piperidine ring through a carboxylate ester
Mechanism of Action
Target of Action
The compound “Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate” is likely to interact with certain biological targets due to its structural features. For instance, quinazoline derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, which can be achieved through the cyclization of appropriate precursors. The bromination of the quinazoline ring is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the formation of the piperidine ring, which is often synthesized separately and then coupled with the quinazoline derivative. The final step is the esterification reaction to introduce the tert-butyl carboxylate group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinazoline ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the quinazoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The quinazoline core is a common motif in many bioactive molecules, and modifications to this structure can lead to the discovery of new drugs with therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-yl)piperidine-1-carboxylate)
Uniqueness
Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the quinazoline ring and the presence of the piperidine carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O2/c1-12-15-6-5-14(20)11-16(15)22-17(21-12)13-7-9-23(10-8-13)18(24)25-19(2,3)4/h5-6,11,13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTMHQMMYMKKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)C3CCN(CC3)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503205-68-1 |
Source
|
Record name | tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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